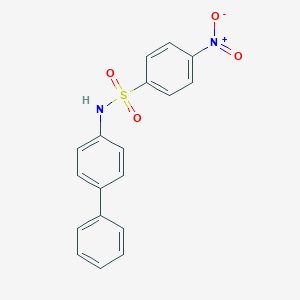
4-nitro-N-(4-phenylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitro-N-(4-phenylphenyl)benzenesulfonamide, also known as NPPB, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have a variety of biochemical and physiological effects. In
Mécanisme D'action
4-nitro-N-(4-phenylphenyl)benzenesulfonamide acts as a chloride channel blocker by binding to the channel and preventing the movement of chloride ions across the cell membrane. This can lead to a variety of physiological effects, such as changes in cell volume and ion concentration. 4-nitro-N-(4-phenylphenyl)benzenesulfonamide has also been found to inhibit other ion channels, such as the potassium channel and the calcium channel.
Effets Biochimiques Et Physiologiques
4-nitro-N-(4-phenylphenyl)benzenesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of CFTR, which can lead to the accumulation of mucus in the lungs and other organs. 4-nitro-N-(4-phenylphenyl)benzenesulfonamide has also been found to inhibit the activity of VRAC, which can affect cell volume regulation and cell migration. Additionally, 4-nitro-N-(4-phenylphenyl)benzenesulfonamide has been found to inhibit the activity of CaCC, which can affect smooth muscle contraction and intestinal secretion.
Avantages Et Limitations Des Expériences En Laboratoire
4-nitro-N-(4-phenylphenyl)benzenesulfonamide has several advantages for use in lab experiments. It is a relatively inexpensive compound that is easy to synthesize and purify. It has also been widely studied and has a well-established mechanism of action. However, there are also some limitations to its use. 4-nitro-N-(4-phenylphenyl)benzenesulfonamide has been found to have some off-target effects, such as inhibiting the activity of other ion channels. Additionally, it can be difficult to control the concentration of 4-nitro-N-(4-phenylphenyl)benzenesulfonamide in experiments, as it has poor solubility in water.
Orientations Futures
There are several future directions for research involving 4-nitro-N-(4-phenylphenyl)benzenesulfonamide. One area of interest is the development of more specific chloride channel blockers that do not have off-target effects. Another area of interest is the study of the physiological effects of 4-nitro-N-(4-phenylphenyl)benzenesulfonamide in different cell types and tissues. Additionally, 4-nitro-N-(4-phenylphenyl)benzenesulfonamide could be used in the development of new therapies for diseases such as cystic fibrosis and hypertension.
Méthodes De Synthèse
The synthesis of 4-nitro-N-(4-phenylphenyl)benzenesulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-phenylphenylamine. This reaction results in the formation of 4-nitro-N-(4-phenylphenyl)benzenesulfonamide as a white crystalline solid. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
4-nitro-N-(4-phenylphenyl)benzenesulfonamide has been used in various scientific research studies due to its ability to block chloride channels. It has been found to be particularly useful in the study of cystic fibrosis, as it can inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. 4-nitro-N-(4-phenylphenyl)benzenesulfonamide has also been used in the study of other chloride channels, such as the volume-regulated anion channel (VRAC) and the Ca2+-activated Cl- channel (CaCC).
Propriétés
Numéro CAS |
28842-70-8 |
|---|---|
Nom du produit |
4-nitro-N-(4-phenylphenyl)benzenesulfonamide |
Formule moléculaire |
C18H14N2O4S |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
4-nitro-N-(4-phenylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H14N2O4S/c21-20(22)17-10-12-18(13-11-17)25(23,24)19-16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13,19H |
Clé InChI |
INGUMVZZOPPYIJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



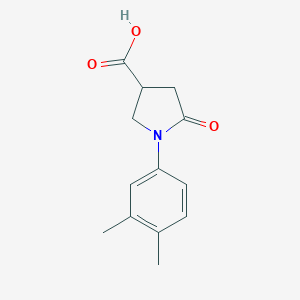
![1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2,2,2-trifluoro-1-ethanone](/img/structure/B187840.png)


![N-[(6-chloropyridin-3-yl)methyl]acetamide](/img/structure/B187848.png)
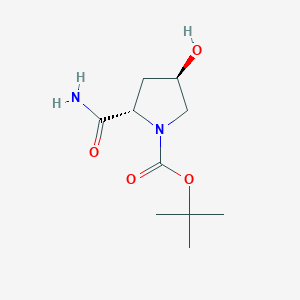
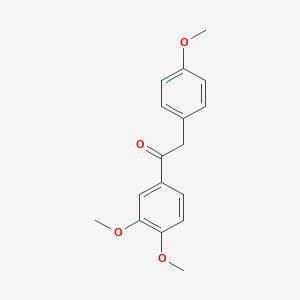
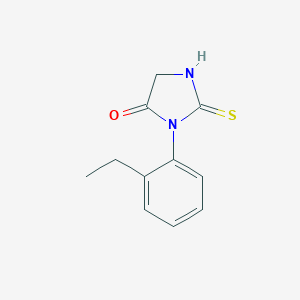
![2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile](/img/structure/B187854.png)
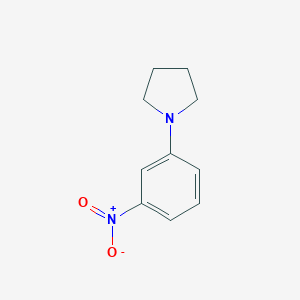
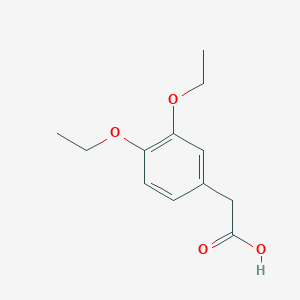
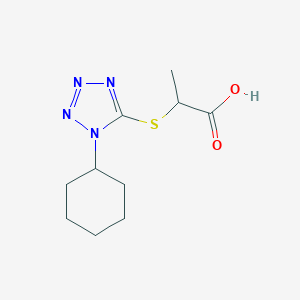
![3-[(3-Chlorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B187861.png)
